Oxazole, 2,5-dimethyl-4-phenyl-

Description

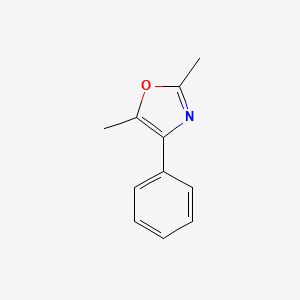

Oxazole, 2,5-dimethyl-4-phenyl-, is a heterocyclic aromatic compound characterized by a five-membered oxazole ring containing two methyl groups at positions 2 and 5 and a phenyl group at position 4. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern on the oxazole ring critically influences its physicochemical and pharmacological behavior.

Properties

CAS No. |

20662-92-4 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2,5-dimethyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C11H11NO/c1-8-11(12-9(2)13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

IZYMNAPMPOVXPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include:

5-Methyl-2,4-Diphenyloxazole (CAS 38511-88-5):

- Substitutions: 2-Ph, 4-Ph, 5-Me.

- Compared to the target compound, the additional phenyl at position 2 may reduce solubility but enhance π-π stacking in biological targets .

4-Methyl-2,5-Diphenyloxazole (CAS 2549-31-7):

- Substitutions: 2-Ph, 4-Me, 5-Ph.

- The reversed methyl and phenyl groups at positions 4 and 5 could alter steric effects and electronic distribution .

Data Tables

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Table 2: Substituent Effects on Activity

| Position | Substituent | Impact on Activity | Example Compound |

|---|---|---|---|

| 2 | Methyl | Modulates lipophilicity; potential PPARγ interaction | Target compound |

| 4 | Phenyl | Enhances aromatic stacking; may improve binding | CAS 38511-88-5 |

| 5 | Methyl/Cl | Chlorine improves anticancer activity vs. methyl | 9a vs. 9b |

Preparation Methods

Key Experimental Parameters

Representative Procedure (Adapted from)

-

Reagents : TosMIC (1.2 equiv), 2-methyl-4-phenylbutanal (1.0 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : Reflux in methanol for 6–8 hours.

-

Workup : Acid-base extraction followed by column chromatography (hexane/ethyl acetate).

Transition Metal-Free Synthesis via α-Amino Amide Intermediate

A patent by CN110041285B delineates a two-step, transition metal-free approach starting from amide nitrogen-substituted α-amino amides. This method avoids toxic catalysts and operates under mild conditions.

Reaction Sequence

-

Step 1 : Condensation of α-amino amide with acyl chloride to form an imidazolium intermediate.

-

Step 2 : Cyclodehydration under acidic conditions to yield the oxazole core.

Experimental Highlights

-

Starting Material : N-Methyl-α-aminoamide derivatives (e.g., N-methyl-2-amino-3-phenylpropanamide).

-

Cyclization Agent : Phosphorus oxychloride (POCl₃) in dichloromethane.

-

Purification : Column chromatography (petroleum ether/ethyl acetate).

Nickel-Catalyzed Cross-Coupling for Functionalized Oxazoles

A supplementary protocol from Beilstein Journal of Organic Chemistry details a nickel-catalyzed cross-coupling strategy to access trisubstituted oxazoles. While originally designed for ethoxycarbonyl-substituted derivatives, this method is adaptable to 2,5-dimethyl-4-phenyloxazole by selecting appropriate boronic acids.

General Procedure

-

Intermediate Synthesis : 5-(Triazinyloxy)oxazole prepared from benzoic acid and alanine.

-

Cross-Coupling : Reaction with methylphenylboronic acid using NiCl₂(dppf) as a catalyst.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% NiCl₂(dppf) |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 68% (for analogous product) |

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Mechanistic Insights and Stereochemical Considerations

Van Leusen Reaction Mechanism

-

Deprotonation : TosMIC undergoes deprotonation at the methylene group.

-

Nucleophilic Attack : The resulting anion attacks the aldehyde carbonyl.

-

Cyclization : Intramolecular cyclization forms an oxazoline intermediate.

-

Elimination : Loss of toluenesulfinic acid yields the oxazole product.

Q & A

Q. How should researchers address contradictions in reported biological activity data for oxazole derivatives?

- Resolution : Cross-validate experimental conditions (e.g., cell lines, dosage). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or compound solubility. Meta-analyses of published datasets (e.g., PubMed, Reaxys) can identify consensus trends .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What strategies are effective for analyzing stereochemical outcomes in oxazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.